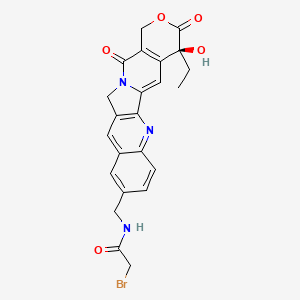

10-Bromoacetamidomethylcamptothecin

Description

Structure

3D Structure

Properties

CAS No. |

131206-45-6 |

|---|---|

Molecular Formula |

C23H20BrN3O5 |

Molecular Weight |

498.3 g/mol |

IUPAC Name |

2-bromo-N-[[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl]methyl]acetamide |

InChI |

InChI=1S/C23H20BrN3O5/c1-2-23(31)16-7-18-20-14(10-27(18)21(29)15(16)11-32-22(23)30)6-13-5-12(3-4-17(13)26-20)9-25-19(28)8-24/h3-7,31H,2,8-11H2,1H3,(H,25,28)/t23-/m0/s1 |

InChI Key |

XLVWWPMMOJIPKB-QHCPKHFHSA-N |

SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)CNC(=O)CBr)O |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)CNC(=O)CBr)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)CNC(=O)CBr)O |

Other CAS No. |

131206-45-6 |

Synonyms |

10-bromoacetamidomethylcamptothecin BrCPT |

Origin of Product |

United States |

Molecular Mechanisms of Action Research

DNA Topoisomerase I (Top1) Interaction Studies

10-Bromoacetamidomethylcamptothecin belongs to a class of compounds that act as interfacial inhibitors, targeting the transient complex formed between Top1 and DNA. nih.gov Unlike reversible inhibitors, this camptothecin (B557342) analog has been engineered to form a lasting bond with its target, a feature that has been central to its investigation.

The catalytic cycle of Top1 involves the creation of a temporary single-strand break in the DNA backbone to relieve torsional stress. nih.govnih.gov This process forms a transient covalent intermediate known as the cleavable complex, where the enzyme is linked to the 3'-end of the broken DNA strand. nih.govnih.gov While the parent compound, camptothecin, reversibly stabilizes this complex, this compound and its close analog, 7-methyl-10-bromoacetamidomethylcamptothecin, have been demonstrated to trap the DNA-Top1 complex in an irreversible manner. nih.gov

This irreversibility is a time-dependent process, suggesting a two-step mechanism. nih.gov Initially, the compound likely binds non-covalently to the Top1-DNA binary complex. This is followed by a slower, rate-determining step where the bromoacetamidomethyl group at the C10 position acts as an alkylating agent, forming a covalent bond with either the enzyme or the DNA within the complex. nih.gov This covalent modification effectively locks the cleavable complex in place, preventing the religation of the DNA strand. nih.gov

Studies have shown that while the DNA cleavage mediated by Top1 and standard camptothecin can be reversed by high salt concentrations or the addition of excess competitor DNA, the complex stabilized by the bromo-derivative persists for significantly longer periods under similar challenging conditions. nih.gov

Table 1: Comparison of Cleavable Complex Stability

| Condition | Camptothecin-Stabilized Complex | This compound Analog-Stabilized Complex |

| High Salt Treatment | Significantly Reduced Cleavage | Persistent Cleavage (for at least 4 hours) |

| Excess Competitor DNA | Significantly Reduced Cleavage | Persistent Cleavage (for at least 4 hours) |

The unique chemical reactivity of this compound has been exploited in affinity labeling studies to probe the binding pocket on the Top1-DNA complex. nih.gov By using a radiolabeled version, specifically [3H]BrCPT, researchers have demonstrated the formation of a covalent adduct with Top1. nih.gov

Crucially, this labeling of Top1 was significantly enhanced in the presence of DNA, with very little labeling observed on either isolated Top1 or DNA alone. nih.gov This finding provides strong evidence that the binding site for camptothecins is created as a result of the formation of the Top1-DNA binary complex. nih.gov Furthermore, the labeling of Top1 by [3H]BrCPT was inhibited by the presence of excess non-radiolabeled camptothecin, confirming that both compounds compete for the same binding site. nih.gov These studies suggest that the A-ring of the camptothecin molecule is situated in close proximity to an amino acid residue within the enzyme. nih.gov

Research on DNA Damage and Cellular Response Pathways Triggered by this compound

The irreversible trapping of the Top1-DNA cleavable complex by this compound transforms the essential Top1 enzyme into a cytotoxic agent. nih.gov The collision of the DNA replication machinery with these trapped complexes is thought to convert the single-strand breaks into more deleterious double-strand breaks, initiating a robust DNA damage response (DDR). nih.gov

While specific studies on the DDR triggered solely by this compound are limited, the well-documented pathways activated by camptothecins in general provide a strong framework for understanding its downstream effects. The cellular response to such DNA damage is a complex network of signaling pathways aimed at repairing the lesion or, if the damage is too severe, inducing programmed cell death (apoptosis).

Key components of the DDR that are likely activated include:

Single-Strand Break Repair (SSBR) Pathways: Cells possess efficient SSBR mechanisms to repair the initial lesions and prevent the activation of apoptosis. nih.gov

ATM and ATR Kinases: The generation of double-strand breaks leads to the activation of the apical DDR kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases phosphorylate a multitude of downstream targets to orchestrate the cellular response.

Checkpoint Kinases: Downstream effectors such as Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2) are activated to arrest the cell cycle, providing time for DNA repair.

Apoptosis Induction: If the DNA damage is irreparable, the DDR can trigger apoptosis through the activation of pro-apoptotic proteins. nih.gov

Methodologies for Molecular Target Identification and Validation in Preclinical Settings

The validation of Top1 as the primary molecular target of this compound in a preclinical setting would typically involve a multi-pronged approach. While specific preclinical validation studies for this particular compound are not extensively reported in the public domain, the established methodologies for Top1 inhibitors serve as a guide.

These methodologies often include:

In Vitro Cytotoxicity Assays: Demonstrating the potent cytotoxic activity of the compound against a panel of cancer cell lines.

In Vivo Efficacy Studies: Using animal models, such as xenografts of human tumors in mice, to show that the compound can inhibit tumor growth.

Target Engagement Biomarkers: Measuring the formation of the Top1-DNA cleavable complex in treated cells or tissues. This can be achieved through techniques like the in vivo complex of enzyme (ICE) bioassay.

Pharmacodynamic Biomarkers: Assessing the downstream effects of target inhibition, such as the phosphorylation of histone H2AX (γH2AX), which is a marker of DNA double-strand breaks. nih.gov

Comparative Studies: Comparing the activity of the compound in cell lines with varying levels of Top1 expression or with known camptothecin resistance mutations. A higher sensitivity in cells with high Top1 expression and resistance in cells with specific Top1 mutations would validate Top1 as the target.

Preclinical Efficacy Research in Non Human Disease Models

In Vitro Cellular Activity Studies

The cytotoxic effects of 10-Bromoacetamidomethylcamptothecin and its derivatives have been assessed across a range of human cancer cell lines. These studies are foundational in determining the compound's potential for broader therapeutic application. For instance, novel camptothecin (B557342) analogs have demonstrated significant antitumor efficacy in a variety of solid tumors. nih.gov

One area of investigation has been in uveal melanoma, where the efficacy of various compounds is being tested, illustrating the potential for universal application across different molecular subtypes of cancer. arvojournals.org In studies involving other cancer types, such as lung and colon cancer, derivatives of camptothecin have shown potent cytotoxic activities, with IC50 values in the nanomolar range, indicating strong potential as anticancer agents. nih.gov

The following table summarizes the in vitro cytotoxic activity of a camptothecin derivative, 12e, in several human cancer cell lines, showcasing its broad-spectrum antitumor potential.

Table 1: In Vitro Antitumor Activity of Compound 12e

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| A549 | Non-small cell lung cancer | 15.61 |

| NCI-H446 | Small cell lung cancer | 18.52 |

| HT-29 | Colon adenocarcinoma | Not Specified |

This table is interactive. You can sort the data by clicking on the column headers.

It is important to note that while these compounds show promise, their development can be hindered by factors such as poor water solubility. nih.gov

Research into the cellular mechanisms of this compound and its analogs has revealed that their anticancer effects are often mediated through the induction of cell cycle arrest and apoptosis. nih.gov Apoptosis, or programmed cell death, is a critical process for eliminating damaged or malignant cells. nih.govnih.gov Many chemotherapeutic agents function by triggering this process in cancer cells. nih.govnih.gov

Studies have shown that camptothecin derivatives can induce apoptosis by modulating the expression of key regulatory proteins. For example, treatment of A549 and NCI-H446 cancer cells with a camptothecin analog led to an increase in the rates of both early and late apoptosis. nih.gov This was associated with the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP. nih.gov

Furthermore, these compounds can influence the cell cycle, a series of events that leads to cell division and duplication. nih.gov By arresting the cell cycle, these agents can halt the proliferation of cancer cells. nih.gov The interplay between cell cycle regulation and apoptosis is a key area of cancer research, as disruptions in these processes are hallmarks of cancer. nih.govnih.gov

In Vivo Efficacy Studies in Non-Human Systems

To evaluate the in vivo efficacy of potential anticancer drugs, researchers utilize various non-human disease models. A prominent and powerful tool in this area is the patient-derived tumor xenograft (PDTX) model. nih.gov In these models, tumor tissue from a patient is implanted into an immunocompromised animal, often a mouse. nih.gov This approach allows for the study of tumor growth and response to treatment in a system that more closely mimics the human disease. nih.gov

Zebrafish xenograft models are also employed, offering a robust platform for drug screening and studying drug interactions. arvojournals.org These models are particularly useful for observing processes like cell dissemination and tumor burden in response to treatment. arvojournals.org For instance, the synergistic effects of combination therapies have been successfully reproduced in Mel202-xenografts. arvojournals.org

The selection of the appropriate preclinical model is crucial and often depends on the specific cancer type being studied. For example, in glioblastoma research, intracranial xenograft models using human-derived GBM cells are utilized to assess the efficacy of therapeutic agents. nih.gov

The antitumor activity of this compound and its analogs is assessed in vivo by measuring various endpoints. A primary measure of efficacy is the inhibition of tumor growth, which can be observed as a reduction in tumor volume or weight. nih.gov Survival studies are also conducted, where an increase in the lifespan of the treated animals indicates a positive therapeutic effect. nih.gov

Pharmacodynamic studies are performed to understand how the drug affects the body and the tumor. This can involve analyzing the activation of specific signaling pathways or the expression of proteins involved in cell growth and death. nih.gov For example, in studies with a camptothecin analog, 12e, it demonstrated in vivo antitumor efficacy comparable to a related compound, FL118. nih.gov

The evaluation of antitumor activity in vivo often involves comparing the investigational drug to existing therapies. For instance, the activity of a new pyrimidine (B1678525) antimetabolite was directly compared to 1-beta-D-Arabinofuranosylcytosine in several murine tumor models, demonstrating superior activity. nih.gov

Pharmacodynamic biomarkers are crucial for assessing the biological activity of a drug and for predicting its therapeutic response. In preclinical models, researchers investigate molecular and cellular changes that occur in response to treatment. These biomarkers can provide insights into the drug's mechanism of action and help to identify patient populations that are most likely to benefit from the therapy. nih.gov

In the context of camptothecin analogs and other targeted therapies, research focuses on identifying biomarkers related to the drug's specific target and downstream signaling pathways. For example, in studies of PI3K inhibitors, the mutational status of genes like PIK3CA and the expression of proteins such as PTEN and HER2 are evaluated as potential predictive biomarkers. nih.gov

The identification of reliable pharmacodynamic biomarkers in preclinical models is a critical step in the translation of a new drug to the clinical setting. nih.govnih.govnih.gov These biomarkers can be used to monitor treatment response and to guide the design of clinical trials. nih.govnih.gov

Drug Delivery System Research for 10 Bromoacetamidomethylcamptothecin

Prodrug Design Principles for Camptothecin (B557342) Derivatives

The prodrug approach is a key strategy in medicinal chemistry to improve the pharmaceutical properties of active molecules. nih.gov A prodrug is an inactive or less active compound that is converted into the active drug within the body through enzymatic or chemical processes. nih.gov For camptothecin derivatives, this strategy is employed to enhance solubility, increase the stability of the vital lactone ring, and facilitate targeted delivery. biochempeg.comnih.gov

Effective prodrug design for camptothecin analogs incorporates mechanisms for controlled biotransformation, ensuring the active drug is released at the desired site of action. nih.gov This is often achieved by linking the drug to a carrier molecule via a bond that is stable in systemic circulation but can be cleaved under specific conditions found in the target tissue, such as the tumor microenvironment. nih.govnih.gov

Key strategies include:

Enzyme-Activated Release: A common approach involves creating linkages that are substrates for enzymes overexpressed in tumor tissues. For instance, a glucuronide prodrug of 10-hydroxycamptothecin (B1684218) was designed to be cleaved by β-glucuronidase, an enzyme often found at high levels in necrotic regions of tumors. nih.gov This cleavage is followed by a self-immolative reaction to release the active drug. nih.gov

Stimulus-Responsive Release: Prodrugs can be engineered to release their payload in response to specific stimuli within the tumor microenvironment, such as acidic pH or high levels of glutathione. nih.gov For example, disulfide-linked CPT prodrugs have been developed that remain stable in the bloodstream but release the drug in the glutathione-rich intracellular environment of cancer cells. nih.gov

Sustained Release Formulations: Conjugating CPT to polymers like polylactide (PLA) creates a prodrug that can be formulated into nanoparticles. scilit.com The gradual hydrolysis of the ester bond linking the drug to the polymer backbone results in a sustained release of the active compound over time, which can improve the therapeutic window. scilit.com Research into a self-assembling prodrug of CPT linked to tocopherol also demonstrated a formulation with sustained release characteristics. ox.ac.uk

Research into Advanced Delivery Formulations (e.g., Nanoparticles, Liposomes)

To overcome the biopharmaceutical challenges of camptothecin derivatives, extensive research has focused on their encapsulation within advanced delivery formulations like nanoparticles and liposomes. researchgate.nettandfonline.com These nano-sized carriers can improve drug solubility, protect the lactone ring from hydrolysis in the bloodstream, prolong circulation time, and facilitate passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect. nih.govnih.gov

Nanoparticles: Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), are widely studied for delivering CPT analogs. mdpi.comnih.gov These systems can encapsulate hydrophobic drugs within their core, effectively increasing their water solubility and stability. nih.gov Other materials used for nanoparticle-based delivery include albumin, inorganic materials like silica, and self-assembling peptide-drug conjugates. nih.govmdpi.com For example, research on 10-hydroxycamptothecin (HCPT), a closely related analog, has shown that PLGA-based nanoparticles can provide controlled and sustained drug release. nih.gov

Liposomes: Liposomes are spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. semanticscholar.org They are a clinically established platform for drug delivery. nih.govyoutube.com For camptothecins, liposomal formulations can improve solubility and stability. researchgate.netnih.gov However, a significant challenge is ensuring the drug is retained within the liposome (B1194612) until it reaches the tumor site. nih.gov Studies have shown that drug retention is influenced by factors like lipid composition and the drug-to-lipid ratio. nih.gov Research continues to develop liposomal formulations with higher drug retention and longer circulation times to improve therapeutic outcomes. nih.govnih.gov Lipid-polymer hybrid nanoparticles, which combine the structural advantages of polymeric nanoparticles with the biomimetic properties of a lipid shell, have also been investigated for delivering derivatives like HCPT. nih.gov

Table 1: Examples of Advanced Delivery Formulations for Camptothecin Derivatives

| Formulation Type | Drug/Derivative | Key Findings | Reference(s) |

|---|---|---|---|

| Polymeric Nanoparticles | Camptothecin (CPT) | Mucic acid polymer-CPT nanoparticles showed prolonged circulation. | nih.gov |

| PLGA-PEG Nanoparticles | 7-ethyl-10-hydroxycamptothecin (SN-38) | Folate-targeted nanoparticles demonstrated significant anticancer activity in vivo. | mdpi.com |

| Lipid-Polymer Hybrid NPs | 10-hydroxycamptothecin (HCPT) | Hybrid NPs showed higher drug loading than plain PLGA NPs and enhanced cell killing with targeting ligands. | nih.gov |

| Liposomes | Camptothecin (CPT) | Liposomal formulation increased circulation time compared to free drug, but premature release was observed. | nih.gov |

| Liposomes | 9-nitrocamptothecin (9NC) | Aerosolized liposomal 9NC was found to be a feasible and safe administration route for advanced pulmonary malignancies. | nih.gov |

Investigation of Targeted Delivery Strategies to Specific Biological Compartments

While nanoparticles and liposomes can passively accumulate in tumors via the EPR effect, active targeting strategies are being investigated to further enhance delivery efficiency and reduce off-target effects. nih.govaccscience.com This involves modifying the surface of the delivery vehicle with ligands that bind to specific receptors overexpressed on cancer cells or other components of the tumor microenvironment. nih.gov

Examples of targeted delivery strategies relevant to camptothecin derivatives include:

Antibody-Based Targeting: Attaching monoclonal antibodies to the surface of nanoparticles can direct them to cancer cells expressing the corresponding antigen. nih.gov For instance, nanoparticles decorated with Herceptin have been used to target HER2-overexpressing breast cancer cells, leading to enhanced cellular uptake compared to non-targeted nanoparticles. nih.gov

Peptide-Based Targeting: Short peptides that bind to specific receptors on tumor cells are another popular choice for targeting. Cyclic RGD (arginine-glycine-aspartic acid) peptides, which target integrins that are often overexpressed on tumor neovasculature and some cancer cells, have been conjugated to lipid-polymer hybrid nanoparticles to improve the delivery of 10-hydroxycamptothecin to breast cancers. nih.gov

Small Molecule Targeting: Small molecules with high affinity for specific cellular uptake pathways can be used as targeting agents. Folate-conjugated nanoparticles have been used to target cancer cells that overexpress the folate receptor. mdpi.com Another strategy involves conjugating CPT to 5-aminolevulinic acid (5-ALA), a molecule that can cross the blood-brain barrier and is preferentially taken up by glioblastoma cells, thereby targeting the drug to brain tumors. nih.govacs.org

Natural Ligand Targeting: Molecules that utilize natural transport mechanisms can be exploited for targeting. Conjugating CPT to deoxycholic acid, a bile acid, aims to use the liver's natural bile acid transporters to achieve selective delivery to liver cancers. prezi.com

Table 2: Examples of Targeted Delivery Strategies for Camptothecin Derivatives

| Targeting Ligand | Delivery System | Target Receptor/Cell Type | Drug/Derivative | Reference(s) |

|---|---|---|---|---|

| Herceptin (Antibody) | Polymeric Nanoparticle | HER2-positive cancer cells | Camptothecin (CPT) | nih.gov |

| Cyclic RGD (Peptide) | Lipid-Polymer Hybrid NP | Integrins on tumor cells | 10-hydroxycamptothecin (HCPT) | nih.gov |

| Folate (Small Molecule) | PLGA-PEG Nanoparticle | Folate receptor on cancer cells | 7-ethyl-10-hydroxycamptothecin (SN-38) | mdpi.com |

| 5-Aminolevulinic Acid | Prodrug | Glioblastoma cells | Camptothecin (CPT) | nih.govacs.org |

| Deoxycholic Acid | Prodrug | Bile acid transporters in liver | Camptothecin (CPT) | prezi.com |

Advanced Research Methodologies and Analytical Techniques Applied to 10 Bromoacetamidomethylcamptothecin

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Research (Non-Human Focus)

In vitro DMPK studies are essential for predicting how a drug will be absorbed, distributed, metabolized, and excreted in a living organism. These studies are typically conducted in preclinical species to identify potential metabolic liabilities.

Metabolic Stability in Liver Microsomes: Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a standard in vitro tool to assess the metabolic stability of a compound. The test compound is incubated with liver microsomes (e.g., from rats) and a cofactor like NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS. From this data, the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated. nih.govenamine.netanimbiosci.orgspringernature.com Compounds with a short half-life in this assay are likely to be rapidly cleared in vivo.

Biotransformation Studies: To identify the metabolic pathways of a drug, the metabolites formed during incubation with liver microsomes, hepatocytes, or other subcellular fractions are identified and characterized using high-resolution mass spectrometry. This helps to pinpoint the sites on the molecule that are susceptible to metabolism and to understand whether the metabolites are active or potentially toxic.

| Preclinical System | Key Parameter | Typical Outcome |

| Rat Liver Microsomes | Half-life (t1/2) | Minutes to Hours |

| Rat Liver Microsomes | Intrinsic Clearance (Clint) | µL/min/mg protein |

| Rat Hepatocytes | Metabolite Profile | Identification of Phase I and II metabolites |

This table provides an overview of typical metabolic stability and biotransformation studies. Specific data for 10-Bromoacetamidomethylcamptothecin is not found in the public domain.

CYP450 Inhibition Assays: It is crucial to determine if a new drug candidate inhibits the activity of major CYP450 enzymes, as this can lead to drug-drug interactions. Assays are conducted using human liver microsomes and specific probe substrates for each CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9). The ability of this compound to inhibit the metabolism of these probes would be measured, and IC50 and Ki values would be determined. nih.govevotec.com

Enzyme Induction Studies: A drug can also induce the expression of CYP enzymes, leading to faster metabolism of co-administered drugs. This is typically investigated using cultured human hepatocytes. The cells are treated with the test compound for a period of time, and then the activity and expression level of key CYP enzymes are measured. An increase in enzyme activity or mRNA levels indicates an induction potential.

P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that plays a significant role in drug absorption and distribution, including at the blood-brain barrier. In vitro assays using cell lines that overexpress P-gp (e.g., Caco-2, MDCK-MDR1) can determine if a compound is a substrate or an inhibitor of this transporter. nih.govnih.govmdpi.commdpi.com

| Assay Type | Endpoint | Significance |

| CYP450 Inhibition | IC50 / Ki | Predicts potential for drug-drug interactions |

| CYP450 Induction | EC50 / Fold-Induction | Predicts altered metabolism of other drugs |

| P-glycoprotein Transport | Efflux Ratio | Indicates potential for multidrug resistance and altered distribution |

This table summarizes enzyme inhibition and induction research. Specific experimental data for this compound is not publicly available.

In Silico Modeling and Simulation Approaches

Computational methods are increasingly used in drug discovery to predict the properties of compounds and to guide experimental work.

Molecular Docking: Molecular docking simulations can predict the binding orientation and affinity of this compound within the active site of its target, the Top1-DNA complex. These simulations use the three-dimensional structures of the protein and ligand to calculate the most favorable binding pose and to estimate the binding energy. For Top1 inhibitors, docking is typically performed into the crystal structure of the Top1-DNA-camptothecin ternary complex (e.g., PDB ID: 1T8I) to understand the key interactions that stabilize the cleavable complex. nih.govrcsb.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of a series of compounds with their biological activity. While requiring data on a set of related compounds, these models can be used to predict the activity of new, untested derivatives.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are necessary for a compound to bind to its target. A pharmacophore model for Top1 inhibitors can be used to screen virtual libraries for new potential lead compounds.

| Modeling Approach | Application | Predicted Parameter |

| Molecular Docking | Binding mode analysis | Binding energy, Key interactions |

| QSAR | Activity prediction | IC50 |

| Pharmacophore Modeling | Virtual screening | Identification of potential hits |

This table describes the application of in silico modeling. Specific modeling studies for this compound are not detailed in the public literature.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target. In the case of camptothecin (B557342) derivatives, the primary target is the nuclear enzyme DNA topoisomerase I (Top1).

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. For this compound, docking studies would be employed to model its interaction with the Top1-DNA covalent complex. The goal is to understand how the bromoacetamidomethyl group at the 10-position influences the binding affinity and the stabilization of the cleavable complex, which is the key to its cytotoxic activity. These studies provide insights into the specific amino acid residues and DNA base pairs that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the compound.

Research has utilized affinity labeling reagents structurally related to camptothecin, such as this compound (BrCPT), to investigate the nature of the interaction with the DNA-topoisomerase I binary complex. researchgate.net These compounds have been shown to irreversibly trap the DNA-topoisomerase I complex, providing a stable system for detailed interaction studies that are often complemented by computational methods like molecular docking and dynamics. researchgate.net

Table 1: Key Interacting Residues in Camptothecin-Top1-DNA Complex (Hypothetical for this compound based on known Camptothecin interactions)

| Interacting Residue Type | Potential Amino Acid Residues | Type of Interaction |

| Hydrogen Bonding | Arg364, Thr718, Asn722 | Stabilization of the drug in the binding pocket |

| Pi-Pi Stacking | DNA base pairs (e.g., Cyt+1) | Intercalation between DNA bases |

| Hydrophobic Interactions | Ile366, Leu717 | Enhancement of binding affinity |

This table is illustrative and based on known interactions of other camptothecin derivatives. Specific interactions for this compound would require dedicated computational studies.

Predictive Modeling for Biological Activity and Pharmacological Responses

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

For this compound, QSAR models can be developed to predict its anti-cancer activity based on a set of molecular descriptors. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., hydrophobicity, electronic properties) and topological features. By correlating these descriptors with experimentally determined biological activities of a series of related camptothecin derivatives, a predictive model can be built.

Such models can then be used to:

Predict the biological activity of newly designed but not yet synthesized derivatives.

Identify the key structural features that are most influential for the desired pharmacological response.

Guide the optimization of the lead compound to enhance its efficacy and reduce potential toxicity.

While specific QSAR studies for this compound are not extensively documented in publicly available literature, the principles of QSAR are widely applied to the broader family of camptothecin analogs to guide drug discovery efforts.

Advanced Spectroscopic and Chromatographic Methods in Research

The characterization and analysis of this compound rely heavily on advanced spectroscopic and chromatographic techniques to ensure its identity, purity, and stability.

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can confirm the precise molecular formula. Furthermore, tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments, which provides valuable structural information and helps in the unequivocal identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound. 1H NMR provides information about the number and environment of hydrogen atoms, while 13C NMR reveals the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms within the molecule, allowing for a complete and unambiguous assignment of the chemical structure. Notably, the synthesis and analysis of tritiated (S)-10-bromoacetamidomethylcamptothecin have been reported, where 3H NMR spectroscopy was used to confirm that the tritium (B154650) labeling occurred specifically at the C-5 position. vulcanchem.comresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone chromatographic technique for the separation, quantification, and purification of this compound. It is extensively used to:

Assess the purity of a synthesized batch of the compound by separating it from any starting materials, by-products, or degradation products.

Quantify the concentration of the compound in various samples.

Isolate the pure compound from a reaction mixture (preparative HPLC).

The use of a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase allows for high-resolution separation, ensuring the quality control of this compound for research and potential therapeutic applications.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Application | Information Obtained |

| Mass Spectrometry (MS) | Molecular Weight and Formula Determination | Precise molecular weight, elemental composition, structural fragments. |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Detailed information on the molecular structure, connectivity of atoms. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification | Separation of the compound from impurities, determination of purity and concentration. |

Challenges and Future Directions in 10 Bromoacetamidomethylcamptothecin Research

Overcoming Preclinical Research Hurdles and Translational Science Considerations

The transition of a compound from a laboratory curiosity to a viable preclinical candidate is a critical step. For derivatives of camptothecin (B557342) (CPT), including 10-bromoacetamidomethylcamptothecin, this phase is marked by several significant obstacles.

A primary challenge in the preclinical development of CPT analogues is their inherent poor water solubility and the instability of the lactone ring, which is crucial for its anticancer activity. nih.gov The chemical manipulation of the natural CPT structure has been a key strategy to address these drawbacks. nih.gov Furthermore, the development of drug resistance and the reversibility of the drug's interaction with its target, topoisomerase I, are major concerns that need to be addressed during preclinical evaluation. nih.gov

Translational research, which aims to bridge the gap between basic science and clinical application, is paramount. nih.gov A significant hurdle in this area is the predictive value of preclinical models. medium.com Animal models, while essential, may not always accurately represent human physiology, leading to inconclusive or misleading data. nih.govmedium.com There is a pressing need for advanced models, such as humanized animal models and organ-on-a-chip technologies, to improve the translatability of preclinical findings. medium.com

Moreover, a thorough understanding of the compound's pharmacokinetics and pharmacodynamics is crucial. medium.com Factors such as the drug's absorption, distribution, metabolism, and excretion, as well as its mechanism of action, must be meticulously evaluated in the preclinical phase. medium.com Inadequate understanding of these parameters can lead to the failure of a drug candidate in later stages. nih.gov

Development and Optimization Strategies for Novel Analogues

The development of novel analogues of camptothecin is a cornerstone of research aimed at improving its therapeutic index. The primary goals of these efforts are to enhance antitumor activity, improve solubility, and reduce toxicity. capes.gov.brnih.gov

Structure-activity relationship (SAR) studies have been instrumental in guiding the synthesis of new CPT derivatives. acs.orgnih.gov These studies have shown that modifications at specific positions on the CPT molecule can significantly impact its biological activity. For instance, substitutions at the 7, 9, and 10 positions of the A ring are generally well-tolerated and can substantially increase anticancer activity. nih.gov Specifically, substitutions at the 9 or 10 positions with amino, halogeno, or hydroxyl groups in compounds with a 20S configuration have been shown to enhance topoisomerase I inhibition. nih.gov

One strategy involves the synthesis of 10-substituted CPT derivatives. capes.gov.br For example, a series of 18 new 10-substituted camptothecin derivatives were synthesized and evaluated for their in vitro cytotoxicity and in vivo antitumor activity. capes.gov.br Several of these compounds exhibited topoisomerase I inhibitory activity similar to that of the parent compound, CPT, but with lower cytotoxicity. capes.gov.br

Another approach focuses on improving water solubility. Researchers have synthesized 27 CPT derivatives and screened them for cytotoxicity against various cancer cell lines. nih.gov One promising compound, 7-ethyl-10-(2-oxo-2-(4-methylpiperidin-1-yl)ethoxy)camptothecin (B7), demonstrated potent antitumor activity and improved water solubility compared to SN-38, the active metabolite of irinotecan. nih.gov Molecular docking studies revealed that this analogue can effectively interact with the topoisomerase I-DNA complex. nih.gov

Furthermore, the synthesis of lipophilic camptothecin compounds, such as gimatecan (B1684458) derivatives, has been explored to enhance efficacy. pasteur.fr Optimization of the synthesis process for these analogues is crucial to increase yields and purity for large-scale production. pasteur.fr

The following table provides a summary of key strategies and findings in the development of novel CPT analogues:

| Strategy | Modification Site | Key Findings | Reference |

| Introduction of new substituents | Position 10 | Several derivatives showed similar topoisomerase I inhibitory activity to CPT with lower cytotoxicity. | capes.gov.br |

| Enhancement of water solubility | Position 10 | Compound B7 showed potent antitumor activity and a solubility of 5.73 μg/mL. | nih.gov |

| Increased lipophilicity | Gimatecan derivatives | Optimized synthesis procedures were developed for large-scale production. | pasteur.fr |

| Structure-Activity Relationship (SAR) | Positions 9 and 10 | Substitutions with amino, halogeno, or hydroxyl groups enhanced topoisomerase I inhibition. | nih.gov |

Integration of Multi-Omics Data in Preclinical Research for Comprehensive Understanding

The advent of high-throughput technologies has ushered in the era of "multi-omics," which involves the integrated analysis of various biological data sets, including genomics, transcriptomics, proteomics, and metabolomics. thermofisher.com This approach offers a holistic view of the complex cellular changes induced by a drug and is becoming increasingly vital in preclinical cancer research. nih.govnumberanalytics.com

For a compound like this compound, integrating multi-omics data can provide a more comprehensive understanding of its mechanism of action, identify potential biomarkers for drug response, and uncover mechanisms of resistance. nih.govfrontiersin.org By combining data from different "omes," researchers can identify complex interactions between various biological molecules and understand the regulatory mechanisms underlying a drug's effects. numberanalytics.com

For instance, proteomics and metabolomics analyses of camptothecin-producing organisms have revealed insights into the biosynthetic pathways of the compound. nih.govnih.gov Such studies can help in optimizing the production of CPT and its derivatives.

In the context of drug resistance, a major challenge in cancer therapy, multi-omics approaches can help to understand how cancer cells adapt their metabolic pathways to survive treatment. frontiersin.orgnih.gov This knowledge is crucial for developing strategies to overcome resistance.

The integration of multi-omics data is not without its challenges. The heterogeneity of the data and the need for sophisticated computational and statistical methods for analysis are significant hurdles. nih.govfrontiersin.org However, the potential benefits of this approach in providing a more complete picture of a drug's biological effects are immense. youtube.com

The table below outlines the different omics approaches and their potential applications in the preclinical research of this compound:

| Omics Approach | Molecular Read-out | Potential Application in Preclinical Research | Reference |

| Genomics | Genes (DNA) | Identifying genetic variants that influence drug response and resistance. | thermofisher.com |

| Transcriptomics | RNA and/or cDNA | Understanding changes in gene expression patterns upon drug treatment. | thermofisher.com |

| Proteomics | Proteins | Analyzing changes in protein abundance and post-translational modifications to elucidate the mechanism of action. | thermofisher.com |

| Metabolomics | Metabolites | Identifying metabolic pathways affected by the drug and discovering biomarkers of response. | thermofisher.com |

By embracing these advanced research strategies, the scientific community can navigate the complexities of preclinical development and unlock the full therapeutic potential of this compound and its future analogues.

Q & A

Q. Table 1: Critical Parameters for Synthesis Validation

| Parameter | Method | Acceptable Range |

|---|---|---|

| Purity | LC-MS | ≥95% |

| Solubility | UV-Vis (λ=370 nm) | >1 mg/mL in DMSO |

| Stability (24h, RT) | HPLC retention time | <5% degradation |

Advanced: How can contradictory cytotoxicity data for this compound across cell lines be systematically resolved?

Answer:

Contradictions often arise from variability in:

- Cell line-specific factors : ABC transporter expression (e.g., ABCG2 efflux pumps) or differential Topoisomerase I activity .

- Experimental design : Standardize assays (e.g., MTT vs. ATP-based luminescence) and control for hypoxia/pH, which affect camptothecin lactone stability.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC50 values across replicates and cell lines. Report effect sizes and confidence intervals to contextualize discrepancies .

Methodological Checklist for Reproducibility:

Pre-screen cell lines for ABCG2 expression (flow cytometry).

Use matched incubation times (e.g., 72h) and serum-free media.

Include positive controls (e.g., Irinotecan) to validate assay sensitivity .

Basic: What in vitro assays are most suitable for evaluating the Topoisomerase I inhibition activity of this compound?

Answer:

- DNA relaxation assays : Use supercoiled plasmid DNA (e.g., pBR322) incubated with Topo I and quantify relaxed DNA via agarose gel electrophoresis.

- IC50 determination : Pair with fluorescence-based assays (e.g., Cyquant) in HCT-116 or HT-29 cells, which express high Topo I levels.

- Negative controls : Include camptothecin-resistant cell lines (e.g., CPT-K5) to confirm mechanism-specific activity .

Advanced: How should researchers design pharmacokinetic studies for this compound to account for lactone ring instability?

Answer:

- Sample collection : Use acidified blood (pH 4.0) to stabilize the lactone form during plasma separation.

- Analytical method : Employ chiral HPLC to differentiate lactone (active) and carboxylate (inactive) forms.

- Pharmacokinetic modeling : Apply non-compartmental analysis (NCA) with Phoenix WinNonlin® to calculate AUC, t1/2, and clearance rates. Validate with mass balance studies using radiolabeled compound (e.g., 14C) .

Q. Table 2: Key Stability-Indicating Parameters

| Condition | Lactone:Carboxylate Ratio |

|---|---|

| Plasma (pH 7.4, 37°C) | 1:8 (after 1h) |

| Acidified Plasma (pH 4) | 7:1 (after 4h) |

Basic: What statistical approaches are essential for analyzing dose-response relationships in this compound studies?

Answer:

- Dose-response curves : Fit data to a four-parameter logistic model (e.g., Hill equation) using GraphPad Prism®.

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude technical anomalies.

- Precision reporting : Express IC50 values with 95% CI and limit significant figures to match instrument precision (e.g., 12.3 ± 1.5 nM) .

Advanced: How can researchers address off-target effects of this compound in in vivo models?

Answer:

- Target engagement assays : Use CRISPR-Cas9 knockouts (e.g., TOP1−/− models) to isolate on-target effects.

- Proteomic profiling : Perform LC-MS/MS-based phosphoproteomics to identify aberrant kinase activation.

- Toxicogenomics : Analyze RNA-seq data from liver/kidney tissues to predict metabolite-induced toxicity .

Basic: What guidelines ensure ethical and reproducible animal studies for this compound?

Answer:

- ARRIVE 2.0 compliance : Report group sizes, randomization, and blinding in xenograft studies.

- Dose justification : Base doses on allometric scaling from in vitro IC50 values.

- Endpoint criteria : Define tumor volume limits (e.g., ≤1.5 cm³) and humane endpoints a priori .

Advanced: What strategies optimize this compound’s bioavailability in CNS-targeted delivery?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.